

Spectroscopic Data of (E)-O-Demethylroxithromycin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (E)-O-Demethylroxithromycin

Cat. No.: B15291727

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Disclaimer: This document provides a technical overview of the expected spectroscopic characteristics of **(E)-O-Demethylroxithromycin**. As of the latest literature search, detailed, experimentally-derived NMR and MS datasets for the purified **(E)-O-Demethylroxithromycin** are not readily available in the public domain. The data presented in the tables are illustrative examples based on the known fragmentation patterns of roxithromycin and its metabolites, and typical chemical shifts for macrolide antibiotics.

(E)-O-Demethylroxithromycin is a significant metabolite of the macrolide antibiotic roxithromycin. Understanding its structural and physicochemical properties is crucial for drug metabolism studies, pharmacokinetics, and the development of new antibiotic derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the methodologies used to obtain and interpret spectroscopic data for this compound.

Mass Spectrometry Data

Mass spectrometry (MS) is a key analytical technique for the identification and structural elucidation of drug metabolites. For **(E)-O-Demethylroxithromycin**, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS or MSⁿ) is the method of choice. The expected fragmentation patterns are based on the characteristic losses from the parent roxithromycin molecule.

Table 1: Representative Mass Spectrometry Data for **(E)-O-Demethylroxithromycin**

Ion	m/z (calculated)	Description of Fragment
[M+H] ⁺	823.5	Protonated molecule
[M+H - H ₂ O] ⁺	805.5	Loss of a water molecule
[M+H - Cladinose] ⁺	665.5	Loss of the cladinose sugar moiety
[M+H - Desosamine] ⁺	666.5	Loss of the desosamine sugar moiety
[Aglycone+H] ⁺	507.5	Protonated macrolide ring after loss of both sugars

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of a molecule. For **(E)-O-Demethylroxithromycin**, ¹H and ¹³C NMR are essential for confirming the O-demethylation and the integrity of the macrolide ring. The absence of the characteristic methoxy signal from the O-methyl group on the desosamine sugar is a key indicator.

Table 2: Representative ¹H NMR Data for **(E)-O-Demethylroxithromycin**

Proton	Chemical Shift (ppm, representative)	Multiplicity	Coupling Constant (J, Hz, representative)
H-1' (Desosamine)	4.2-4.4	d	7.5
H-1'' (Cladinose)	4.8-5.0	d	4.5
N(CH ₃) ₂	2.2-2.4	s	-
Aglycone Protons	0.8-4.0	m	-

Table 3: Representative ^{13}C NMR Data for **(E)-O-Demethylroxithromycin**

Carbon	Chemical Shift (ppm, representative)
C=O (Lactone)	175-178
C-9 (Oxime)	165-170
C-1' (Desosamine)	102-105
C-1'' (Cladinose)	95-98
N(CH ₃) ₂	40-42
Aglycone Carbons	10-85

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of roxithromycin metabolites like **(E)-O-Demethylroxithromycin**.

Sample Preparation for Mass Spectrometry

- **Extraction:** Metabolites are typically extracted from biological matrices (e.g., plasma, urine, microsomes) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- **Chromatography:** The extracted sample is subjected to reverse-phase high-performance liquid chromatography (HPLC) for separation. A C18 column is commonly used with a gradient elution of acetonitrile and water (often with a formic acid or ammonium acetate modifier).
- **Ionization:** The eluent from the HPLC is introduced into an electrospray ionization (ESI) source in positive ion mode.

NMR Sample Preparation and Data Acquisition

- **Isolation:** For NMR analysis, the metabolite of interest needs to be isolated and purified, typically through preparative HPLC.

- **Sample Preparation:** The purified sample is dissolved in a deuterated solvent (e.g., CDCl_3 , Methanol- d_4).
- **Data Acquisition:** ^1H , ^{13}C , and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

Visualizations

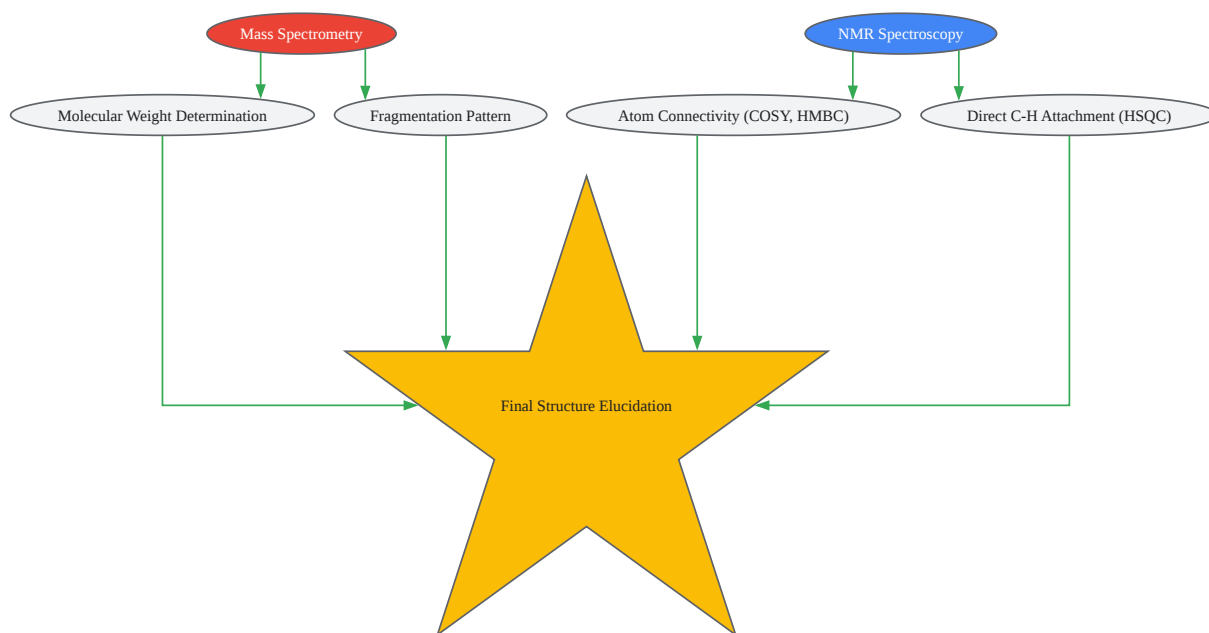
Experimental Workflow for Metabolite Identification



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Caption: A typical experimental workflow for the identification and structural elucidation of drug metabolites.

Logical Relationship in Spectroscopic Data Analysis



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Caption: The logical relationship between different spectroscopic techniques in determining the final chemical structure.

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